Compound Description: This compound serves as a precursor in synthesizing 3-benzazocines, specifically targeting the development of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. []
Relevance: While not directly similar in structure to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, this compound exemplifies the exploration of synthetic routes within the broader field of heterocyclic chemistry, which is relevant to the target compound's structural class. []
Compound Description: This compound is a key starting material in the synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one and its derivatives. [] It undergoes various reactions, including Beckmann rearrangements and cyclization reactions, to form the desired benzazocine ring system. []
Relevance: Similar to the previous compound, this molecule highlights the exploration of synthetic pathways within heterocyclic chemistry, relevant to the synthesis and structural understanding of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide. []
Compound Description: This compound acts as a non-peptidergic antagonist of the chemokine receptor CXCR3. It exhibits inverse agonism, meaning it can block the constitutive activity of the receptor. [] This compound is investigated for its potential therapeutic effects in treating inflammatory diseases. []
Relevance: This compound emphasizes the exploration of antagonists targeting chemokine receptors. While structurally distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, it highlights the research focus on modulating receptor activity for potential therapeutic applications. []
Compound Description: Similar to VUF10472/NBI-74330, this compound also functions as a non-peptidergic antagonist of the CXCR3 chemokine receptor. [] It displays inverse agonism, blocking the receptor's basal activity. [] The compound is being investigated for its potential therapeutic benefits in inflammatory disease models. []
Relevance: This compound reinforces the theme of developing antagonists for chemokine receptors. Despite its distinct structure from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, it highlights the broader research interest in targeting receptor activity for potential therapeutic development. []
Compound Description: This compound represents another non-peptidergic antagonist of the CXCR3 chemokine receptor, showcasing the diversity in chemical structures capable of targeting this receptor. [] It is also categorized as an inverse agonist, blocking the constitutive activity of CXCR3. [] This compound is under investigation for its potential use in treating inflammatory diseases. []
Relevance: This compound, while distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide structurally, further underscores the research emphasis on discovering and developing chemokine receptor antagonists for potential therapeutic intervention in inflammatory conditions. []
Compound Description: This compound acts as a non-peptidergic antagonist of the CXCR3 chemokine receptor, exhibiting inverse agonism by blocking the receptor's constitutive activity. [] It is being investigated for its potential therapeutic applications in inflammatory disease models. []
Relevance: This compound, although structurally different from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, exemplifies the exploration of diverse chemical structures as potential chemokine receptor antagonists for therapeutic development, particularly in the context of inflammatory diseases. []
Compound Description: This compound functions as a non-peptidergic antagonist of the CXCR3 chemokine receptor, exhibiting a weaker inverse agonism compared to other antagonists in its class. [] It is being investigated for its potential therapeutic benefits in inflammatory disease models. []
Relevance: Despite its structural dissimilarity to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, this compound highlights the ongoing research into developing novel antagonists targeting chemokine receptors for potential therapeutic applications, particularly in the context of inflammatory diseases. []
Compound Description: These compounds are a series of derivatives characterized by the presence of a tetrahydroisoquinoline core structure, substituted with various aryl, heteroaryl, and heterocycle groups. [] The specific substitutions at different positions of the tetrahydroisoquinoline ring are explored for their potential biological activities. []
Relevance: While these compounds differ structurally from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, they belong to a similar chemical space within heterocyclic chemistry. [] Exploring derivatives with diverse substitutions, as exemplified by this series, is a common strategy in medicinal chemistry to identify compounds with desirable biological properties, which is relevant to understanding the structure-activity relationship of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.